イバブラジン R-異性体塩酸塩

概要

説明

Ivabradine R-Isomer HCl, also known as Ivabradine, is a medication used to reduce the risk of hospitalization for worsening heart failure in adult patients with stable, symptomatic chronic heart failure . It is a novel heart rate lowering medicine for the symptomatic management of stable angina pectoralis and symptomatic chronic heart failure .

Synthesis Analysis

The synthesis of Ivabradine R-Isomer HCl has been described in the patent US7176197B2 . The process involves the synthesis of ivabradine of formula (I), addition salts thereof with a pharmaceutically acceptable acid, and hydrates thereof. The synthesis process allows ivabradine salts to be obtained in a single step starting from a salt of the compound of formula (II), in a very good yield .Molecular Structure Analysis

The molecular formula of Ivabradine R-Isomer HCl is C27 H36 N2 O5 . Cl H . Its molecular weight is 505.05 .Chemical Reactions Analysis

Ivabradine acts by selectively inhibiting the “funny” channel pacemaker current (If) in the sinoatrial node in a dose-dependent fashion, resulting in a lower heart rate and thus more blood to flow to the myocardium .Physical And Chemical Properties Analysis

The molecular formula of Ivabradine R-Isomer HCl is C27 H36 N2 O5 . Cl H . Its molecular weight is 505.05 .科学的研究の応用

心拍数抑制

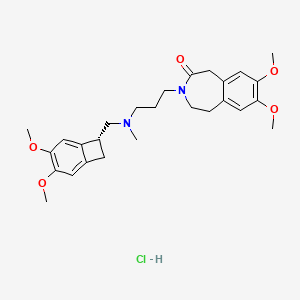

イバブラジンは、洞房結節細胞のペースメーカーIf電流を選択的に阻害し、他の心臓パラメータに影響を与えることなく心拍数を低下させます {svg_1}.

慢性心不全

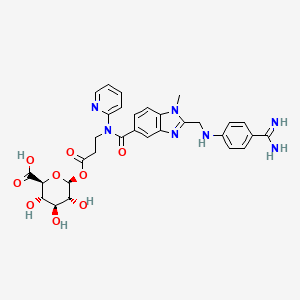

慢性心不全の患者、特に駆出率が低下した心不全(HFrEF)の患者において、心臓の転帰を改善するための補助療法として使用されます {svg_2}.

安定狭心症

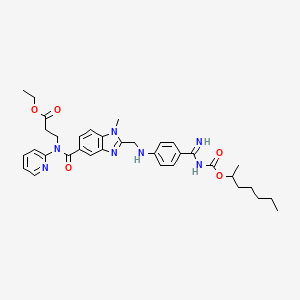

イバブラジンは、β遮断薬を服用できない患者、または追加の心拍数抑制が必要な患者に対して、β遮断薬との併用で、安定狭心症の治療に適応されています {svg_3}.

電気生理学的効果

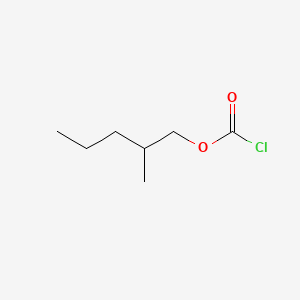

この薬剤は洞房結節に独特の電気生理学的効果を有しており、特定の不整脈の管理に役立ちます {svg_4}.

心筋血流の改善

イバブラジンは心拍数を低下させることで、心筋への血流量を増加させ、虚血性心疾患の患者にとって有益となります {svg_5}.

潜在的な利点や作用機序など、各適応症の詳細な分析については、さらなる研究と包括的な科学データベースへのアクセスが必要となります。

{svg_6}MDPI - イバブラジン: 虚血性疾患治療のためのインテリジェントな薬剤 {svg_7}MDPI - イバブラジンの心臓における治療的使用と分子側面 {svg_8}Springer - イバブラジン: ラベルおよびオフラベル用途のレビュー {svg_9}American College of Cardiology - イバブラジンの臨床的使用 {svg_10}DrugBank Online - イバブラジン塩酸塩

作用機序

Target of Action

The primary target of Ivabradine R-Isomer Hydrochloride is the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, specifically the “funny” channel pacemaker current (If) in the sinoatrial node of the heart .

Mode of Action

Ivabradine R-Isomer Hydrochloride acts by selectively inhibiting the “funny” channel pacemaker current (If) in the sinoatrial node in a dose-dependent manner . This inhibition results in a lower heart rate, allowing more blood to flow to the myocardium .

Biochemical Pathways

The “funny” channels (If) open during repolarization and close during depolarization, making Ivabradine’s activity dependent on heart rate or the closing and opening of the channels . Therefore, Ivabradine exhibits use-dependence and is more pharmacologically active at higher heart rates .

Pharmacokinetics

Ivabradine is metabolized by Cytochrome P450 3A4 (CYP3A4) only and it is a very weak inhibitor of this cytochrome . The funny channels (If) open during repolarization and close during depolarization, making Ivabradine’s activity dependent on heart rate or the closing and opening of the channels . Therefore, Ivabradine exhibits use-dependence and is more pharmacologically active at higher heart rates .

Result of Action

The selective inhibition of the If channels by Ivabradine R-Isomer Hydrochloride results in a lower heart rate, thus allowing more blood to flow to the myocardium . This leads to a reduction in the risk of hospitalization for worsening heart failure in adult patients with stable, symptomatic chronic heart failure .

Action Environment

The action of Ivabradine R-Isomer Hydrochloride is influenced by the patient’s heart rate. The drug is more pharmacologically active at higher heart rates . It is also important to note that the drug’s efficacy can be influenced by the presence of other medications, particularly those that inhibit or induce CYP3A4 .

Safety and Hazards

The safety data sheet for Ivabradine R-Isomer HCl recommends avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It also suggests using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

生化学分析

Biochemical Properties

Ivabradine R-Isomer HCl interacts with the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically inhibiting the pacemaker If current in a dose-dependent manner . This interaction slows the diastolic depolarization slope of sinoatrial node cells, reducing heart rate .

Cellular Effects

The primary cellular effect of Ivabradine R-Isomer HCl is the reduction of heart rate without affecting myocardial contractility or vascular tone . It targets the sinoatrial node and reduces heart rate in a use-dependent manner . This can lead to enhanced diastolic filling, stroke volume, and coronary perfusion time .

Molecular Mechanism

Ivabradine R-Isomer HCl exerts its effects at the molecular level by selectively inhibiting the If current in the sinoatrial node . It binds to the intracellular binding site within the HCN channel, inhibiting cation movement, which leads to a slowing of the heart rate through a reduction in the slope of the depolarization phase of the action potential .

Dosage Effects in Animal Models

Ivabradine R-Isomer HCl has shown to have suppressive effects on cardiac remodeling in animal models of cardiac remodeling and heart failure . It reduces myocardial fibrosis, apoptosis, inflammation, and oxidative stress, as well as increases autophagy .

Metabolic Pathways

It is known to modulate myocardial calcium homeostasis, neurohumoral systems, and energy metabolism .

Transport and Distribution

It is known that Ivabradine is a use-dependent inhibitor targeting the sinoatrial node .

Subcellular Localization

It is known that Ivabradine specifically binds to the intracellular binding site within the HCN channel .

特性

IUPAC Name |

3-[3-[[(7R)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O5.ClH/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;/h12-14,16,21H,6-11,15,17H2,1-5H3;1H/t21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLUKNZUABFFNQS-BOXHHOBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@@H]3CC4=CC(=C(C=C34)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148849-68-7 | |

| Record name | 2H-3-Benzazepin-2-one, 3-[3-[[[(7R)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148849-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

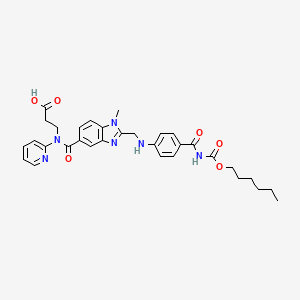

![ethyl 3-[[2-[[4-[N'-(2-ethylbutoxycarbonyl)carbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B601658.png)

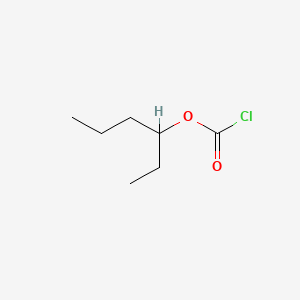

![2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one](/img/structure/B601668.png)

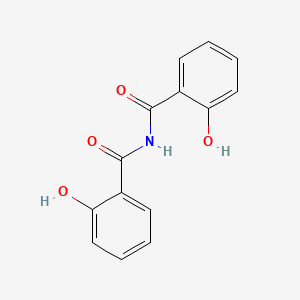

![beta-Alanine, N-[[2-[[[4-[[[(1-ethylbutoxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester](/img/structure/B601669.png)